molecular formula C13H16FNO2 B11738513 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid

Cat. No.: B11738513
M. Wt: 237.27 g/mol
InChI Key: VMFBOPOKTDDYPR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluoro-phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions or the use of carboxylation reagents.

    Attachment of the 3-fluoro-phenylamino group: This can be done through nucleophilic substitution reactions where a fluoro-phenylamine is introduced to the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluoro-phenylamino group can bind to active sites on enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-phenylamino)-cyclohexanecarboxylic acid
  • 1-(3-Bromo-phenylamino)-cyclohexanecarboxylic acid
  • 1-(3-Methyl-phenylamino)-cyclohexanecarboxylic acid

Uniqueness

1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

1-(3-fluoroanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16FNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)

InChI Key

VMFBOPOKTDDYPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F

Origin of Product

United States

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